1-(Hex-1-ynyl)-4-nitrobenzene

Sonogashira Coupling Cross-Coupling Regioselectivity

Researchers face unreliable sourcing of specific para-substituted nitroaryl alkynes for conjugated polymer synthesis. 1-(Hex-1-ynyl)-4-nitrobenzene (CAS 229022-43-9) resolves this with: - **Orthogonal reactivity**: Terminal alkyne for Sonogashira coupling or CuAAC click chemistry - **Electronic precision**: para-Nitro group ensures linear, non-kinked conjugated backbones for OLED/fluorescent sensors - **Analytical utility**: Distinct exact mass (203.09463 g/mol) ideal as HRMS internal standard 95% purity, para- isomer only - no ortho/meta contamination.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 229022-43-9
Cat. No. B3369208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hex-1-ynyl)-4-nitrobenzene
CAS229022-43-9
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3
InChIKeyBILXKRUVEDBOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hex-1-ynyl)-4-nitrobenzene: Para-Nitrophenyl Acetylene Building Block


1-(Hex-1-ynyl)-4-nitrobenzene (CAS 229022-43-9) is a para-substituted nitrophenyl acetylene derivative . The compound consists of a nitro group in the para-position relative to a hex-1-ynyl moiety attached to a benzene ring , giving it a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . It is classified as an internal aryl alkyne and is employed as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling . The compound is commercially available, typically at 95% purity, as a yellowish-brown solid with a characteristic odor .

Why 1-(Hex-1-ynyl)-4-nitrobenzene Is Irreplaceable


The specific molecular architecture of 1-(Hex-1-ynyl)-4-nitrobenzene—combining a para-nitro group with a terminal alkyne—is not interchangeable with generic nitroaromatics or even its positional isomers. The para-nitro group exerts a strong electron-withdrawing effect that activates the aromatic ring for nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic aromatic substitution . Critically, the nitro group's position dictates the compound's reactivity and the electronic properties of any downstream conjugated system [1]. Substituting with 1-(hex-1-ynyl)-3-nitrobenzene (CAS 448959-84-0), for instance, alters the molecular dipole, steric profile, and the regioselectivity of any subsequent reactions . Furthermore, the presence of the alkyne enables orthogonal reactivity, such as Sonogashira coupling or click chemistry, which is absent in saturated alkyl chain analogs like 1-hexyl-4-nitrobenzene (CAS 38395-78-7) .

Quantitative Evidence for 1-(Hex-1-ynyl)-4-nitrobenzene


Para-Nitro-Specific Sonogashira Coupling

In Sonogashira cross-coupling reactions, the position of the nitro group critically influences the electronic environment of the aromatic halide and thus the coupling efficiency. While specific comparative kinetic data for 1-(hex-1-ynyl)-4-nitrobenzene versus its ortho or meta isomers is not directly available in the literature, class-level inference from studies on nitroaromatic Sonogashira couplings demonstrates that para-substituted nitroaromatics exhibit distinct reactivity profiles [1]. The electron-withdrawing para-nitro group activates the aryl halide (typically 4-iodonitrobenzene) toward oxidative addition, a key step in the catalytic cycle. Comparative studies using 4-iodonitrobenzene as a substrate in Sonogashira couplings have yielded products in 63.4% yield under standard conditions [2], whereas analogous reactions with ortho- or meta-substituted nitroarenes often require modified conditions or exhibit altered yields due to steric hindrance and differing electronic effects. The para-substituted product, 1-(hex-1-ynyl)-4-nitrobenzene, is specifically targeted for applications requiring a linear, conjugated molecular geometry with a terminal alkyne handle .

Sonogashira Coupling Cross-Coupling Regioselectivity

Molecular Weight Distinction from Analogues

The exact molecular weight of 1-(hex-1-ynyl)-4-nitrobenzene is 203.094628657 g/mol (monoisotopic mass) . This value provides a definitive, quantifiable metric to differentiate it from closely related analogs that may be mistaken for it in procurement. For instance, the saturated analog 1-hexyl-4-nitrobenzene (CAS 38395-78-7) has a higher exact mass of 207.125928785 g/mol due to the additional hydrogen atoms on the saturated hexyl chain . Furthermore, the positional isomer 1-(hex-1-ynyl)-3-nitrobenzene (CAS 448959-84-0) shares the same exact mass (203.094628657 g/mol) but exhibits a different complexity value (268 vs. 260 for the para-isomer) and distinct topological polar surface area (TPSA), which can be exploited in analytical separations .

Quality Control Procurement Specification Analytical Chemistry

Aerobic Oxidative Coupling Conditions

A defined synthetic protocol for the use of 1-(hex-1-ynyl)-4-nitrobenzene as a reactant has been documented, involving an aerobic oxidative coupling reaction. Specifically, the compound is reacted in the presence of water, oxygen, copper(II) bromide (CuBr2), and palladium(II) bromide (PdBr2) as catalysts, using 1,4-dioxane as the solvent. The reaction proceeds at a temperature of 60.0 °C under standard atmospheric pressure (101.33 kPa) . While a direct comparative yield study against other alkynes is not provided in the available data, this explicit protocol quantifies the operational conditions required for its use, establishing a baseline for reproducibility. This contrasts with the reaction conditions for the meta-isomer, 1-(hex-1-ynyl)-3-nitrobenzene, which is typically synthesized via Sonogashira coupling of 3-iodonitrobenzene with 1-hexyne under Pd/Cu catalysis at 100 °C .

Oxidative Coupling Catalysis Synthetic Methodology

Topological Polar Surface Area Differentiation

The calculated Topological Polar Surface Area (TPSA) for 1-(hex-1-ynyl)-4-nitrobenzene is 45.82 Ų . This value is a direct consequence of the para-substitution pattern and is identical for all para-nitroalkynylbenzene derivatives sharing this core structure. While the meta-isomer (1-(hex-1-ynyl)-3-nitrobenzene) also has a TPSA of 45.82 Ų , the para-isomer can be distinguished by its lower molecular complexity value (260 vs. 268 for the meta-isomer) and its specific SMILES notation: [O-][N+](=O)c1ccc(C#CCCCC)cc1 . For applications where molecular geometry and dipole moment are critical, such as in the design of liquid crystals or nonlinear optical materials, the para-configuration offers a linear, extended pi-conjugated system, whereas the meta-configuration introduces a kink in the molecular axis.

Physicochemical Properties Drug Design ADME

Applications of 1-(Hex-1-ynyl)-4-nitrobenzene


Sonogashira Polymerization for Molecular Wires

The para-substituted, linear geometry of 1-(hex-1-ynyl)-4-nitrobenzene, coupled with its terminal alkyne moiety, makes it an ideal monomer for synthesizing phenylene ethynylene oligomers and polymers . These materials are used in molecular electronics and fluorescent sensors. The compound's exact molecular weight of 203.094628657 g/mol and specific SMILES string ensure that researchers can accurately procure the correct isomer for building linear, conjugated backbones. Using the ortho or meta isomer would result in a kinked, non-linear polymer with altered electronic and optical properties.

Aniline Derivative Precursor for Pharmaceuticals

The nitro group on 1-(hex-1-ynyl)-4-nitrobenzene can be selectively reduced to the corresponding aniline derivative (1-(hex-1-ynyl)-4-aminobenzene). This transformation is a common step in synthesizing biologically active compounds . The documented aerobic oxidative coupling reaction at 60 °C provides a mild, scalable entry point for functionalizing this core. This is particularly relevant for generating intermediates for SGLT2 inhibitors, a class of antidiabetic drugs, where 4-substituted phenylacetylene motifs are a key pharmacophore .

Internal Standard in Analytical Chemistry

The unambiguous, quantifiable differences in exact mass between 1-(hex-1-ynyl)-4-nitrobenzene and its common impurities or analogs—such as a difference of 4.0313 g/mol compared to the saturated 1-hexyl-4-nitrobenzene —make it suitable for use as an internal standard or calibration reference in high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) methods. Its distinct retention time and mass spectrum, compared to the meta-isomer which has a different complexity value (260 vs 268) , provide a reliable means of method validation and quality control.

Click Chemistry for Bioconjugation

The terminal alkyne functionality of 1-(hex-1-ynyl)-4-nitrobenzene is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This click chemistry reaction is widely used in chemical biology for attaching fluorescent probes, affinity tags, or polyethylene glycol (PEG) chains to biomolecules. The nitro group serves as a strong chromophore, allowing for UV-Vis monitoring of reaction progress and purification. The compound's moderate TPSA of 45.82 Ų suggests it possesses adequate cell permeability for certain intracellular labeling applications, making it a versatile tool for bioorthogonal chemistry.

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